4-methyl-1H-indazol-7-amine
Overview
Description
4-methyl-1H-indazol-7-amine is an organic compound with the empirical formula C8H9N3 and a molecular weight of 147.18 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of indazoles, including 4-methyl-1H-indazol-7-amine, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 4-methyl-1H-indazol-7-amine is 1S/C8H9N3/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,9H2,1H3,(H,10,11) and the InChI key is GYFUDPSPYMFYPX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-methyl-1H-indazol-7-amine is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Synthesis of Novel Compounds
The compound has been instrumental in the synthesis of new chemical entities. Bektaş et al. (2007) described the synthesis of novel 1,2,4-triazole derivatives starting from various ester ethoxycarbonylhydrazones with primary amines. This work emphasized its role in producing compounds with potential antimicrobial activities (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Catalysis and Chemical Reactions
Thorve et al. (2023) reported a practical regioselective synthesis of 1,2,4-triazoles utilizing an amine oxidase-inspired catalysis. This highlights the compound's relevance in facilitating efficient and selective chemical transformations (Thorve, Pradip Ramdas, Maji, Kakoli, & Maji, B., 2023).
Photophysics and Photochemistry
The study by Chou et al. (2000) explored the excited-state amine-imine double proton transfer in 7-azaindoline, providing insights into the photophysical properties of compounds related to 4-methyl-1H-indazol-7-amine and their interactions with light (Chou, P., Wu, Guo-Ray, Wei, Ching-Yen, Cheng, Chung-Chih, & Chang, ‡., Hung, F., 2000).
Chemical Fixation of Carbon Dioxide
Jing Xu et al. (2011) demonstrated the synthesis of 4-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions without any additional catalyst and solvent. This underscores the compound's potential in carbon dioxide utilization and green chemistry applications (Jing Xu, Zhao, J., & Jia, Z., 2011).
Material Science and Engineering
The creation of azepanium ionic liquids by Belhocine et al. (2011) explores the transformation of azepane into a new family of room-temperature ionic liquids. This work indicates the compound's applicability in designing novel materials with potential uses in electrochemistry and green solvents (Belhocine, T., Forsyth, Stewart A., Gunaratne, H., Nieuwenhuyzen, M., Nockemann, P., Puga, A., Seddon, K. R., Srinivasan, G., & Whiston, Keith, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-1H-indazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFUDPSPYMFYPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640010 | |
Record name | 4-Methyl-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-indazol-7-amine | |
CAS RN |
952183-44-7 | |
Record name | 4-Methyl-1H-indazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1H-indazol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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